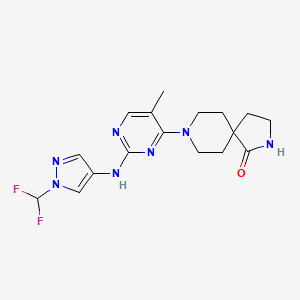
Jak1/tyk2-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Jak1/tyk2-IN-3 is a potent, selective, and orally active dual inhibitor of tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1). It exhibits significant anti-inflammatory properties by modulating the expression of genes regulated by TYK2 and JAK1, as well as the formation of Th1, Th2, and Th17 cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Jak1/tyk2-IN-3 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic route typically includes:
Formation of Key Intermediates: This involves the preparation of core structures through various organic reactions such as nucleophilic substitution, cyclization, and functional group transformations.
Coupling Reactions: The key intermediates are then coupled using reagents like palladium catalysts under controlled temperature and pressure conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Jak1/tyk2-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Jak1/tyk2-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway and its role in various chemical processes.
Biology: Employed in research to understand the modulation of immune responses and the development of inflammatory diseases.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune diseases, psoriasis, and other inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals targeting the JAK-STAT pathway
作用機序
Jak1/tyk2-IN-3 exerts its effects by inhibiting the activity of TYK2 and JAK1, which are key components of the JAK-STAT signaling pathway. This pathway is involved in the transmission of signals from cytokine receptors to the nucleus, leading to the expression of genes that regulate immune responses and inflammation. By inhibiting TYK2 and JAK1, this compound reduces the phosphorylation and activation of STAT proteins, thereby modulating the expression of target genes and reducing inflammation .
類似化合物との比較
Jak1/tyk2-IN-3 is unique in its dual inhibition of TYK2 and JAK1, providing a broader range of anti-inflammatory effects compared to compounds that target only one of these kinases. Similar compounds include:
Ruxolitinib: A JAK1/JAK2 inhibitor used for treating myelofibrosis and polycythemia vera.
Tofacitinib: A pan-JAK inhibitor with selectivity towards JAK1, JAK2, and JAK3, used for treating rheumatoid arthritis and other autoimmune diseases.
Deucravacitinib: An allosteric inhibitor of TYK2, approved for treating moderate-to-severe psoriasis
This compound stands out due to its selectivity and potency in inhibiting both TYK2 and JAK1, making it a promising candidate for further research and therapeutic development .
特性
分子式 |
C17H21F2N7O |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
8-[2-[[1-(difluoromethyl)pyrazol-4-yl]amino]-5-methylpyrimidin-4-yl]-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C17H21F2N7O/c1-11-8-21-16(23-12-9-22-26(10-12)15(18)19)24-13(11)25-6-3-17(4-7-25)2-5-20-14(17)27/h8-10,15H,2-7H2,1H3,(H,20,27)(H,21,23,24) |
InChIキー |
ROOUYRXCMOACDH-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1N2CCC3(CCNC3=O)CC2)NC4=CN(N=C4)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



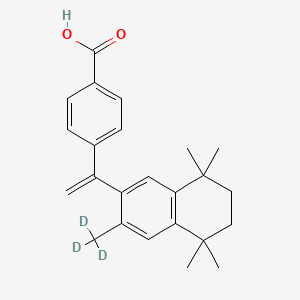

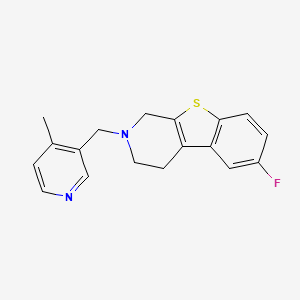
![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
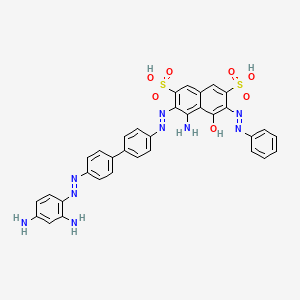
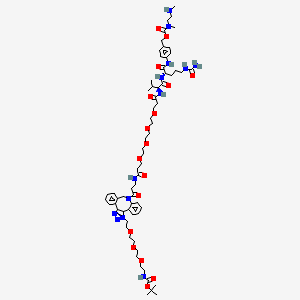
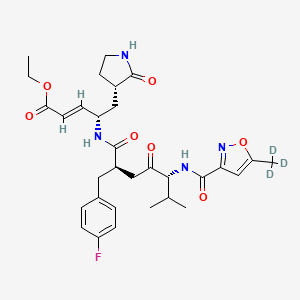
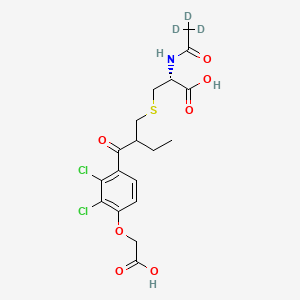
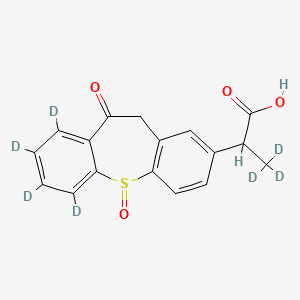
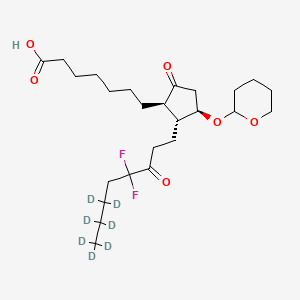
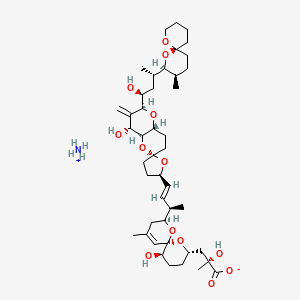
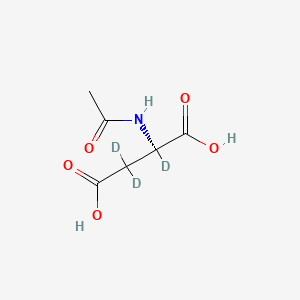
![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)
